molecular formula C24H21N3O5S B15025108 1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025108
M. Wt: 463.5 g/mol
InChI Key: QQWUVZMFPJXVRV-UHFFFAOYSA-N
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Description

The compound 1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the dihydrochromeno-pyrrole-dione class, characterized by a fused tricyclic core (chromene, pyrrole, and dione moieties). Its structure features a 4-butoxy-3-methoxyphenyl substituent at position 1 and a 1,3,4-thiadiazol-2-yl group at position 2 (Fig. 1).

Properties

Molecular Formula

C24H21N3O5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-(4-butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H21N3O5S/c1-3-4-11-31-17-10-9-14(12-18(17)30-2)20-19-21(28)15-7-5-6-8-16(15)32-22(19)23(29)27(20)24-26-25-13-33-24/h5-10,12-13,20H,3-4,11H2,1-2H3

InChI Key

QQWUVZMFPJXVRV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

Preparation Methods

Multi-Component Cyclization (MCR) Approaches

The chromeno[2,3-c]pyrrole-3,9-dione scaffold is frequently synthesized through MCRs involving three reactants:

  • Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates
  • Aromatic aldehydes
  • Primary amines

Mechanistic Pathway

  • Step 1 : Condensation of the aldehyde with the amine forms a Schiff base intermediate.
  • Step 2 : Cyclization with the dioxobutanoate derivative generates the chromeno-pyrrole core via intramolecular Michael addition and dehydration.

Optimized Conditions

Parameter Value/Description Impact on Reaction
Solvent Toluene or THF Enhances solubility and reaction rate
Base Pyridine or Cs₂CO₃ Facilitates cyclization and deprotonation
Temperature 90–100°C Accelerates cyclization kinetics
Yield 70–92% Dependent on substrate reactivity

Example Protocol

  • React methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 eq), 4-butoxy-3-methoxybenzaldehyde (1 eq), and a primary amine (1 eq) in toluene.
  • Add pyridine (3 eq) and heat at 90°C for 12–24 hours.
  • Purify via column chromatography (ethyl acetate/hexane).

Base-Promoted (4+2) Annulation

An alternative route employs α-alkylidene succinimides and para-quinone methides (p-QMs) under basic conditions:
Key Reactants

  • α-Alkylidene succinimide : Provides the pyrrole ring.
  • p-QM : Supplies the chromene moiety.

Reaction Conditions

Parameter Value/Description
Base Pyridine or DMAP
Solvent Methanol or toluene
Temperature Room temperature to reflux
Yield 60–80%

Mechanistic Insight

  • Step 1 : Base-mediated activation of the p-QM generates a Michael acceptor.
  • Step 2 : Cyclization with the α-alkylidene succinimide forms the chromeno-pyrrole core.

Thiadiazole Substituent Installation

Thiadiazole Ring Formation

The 1,3,4-thiadiazol-2-yl group is synthesized via:

  • Thiosemicarbazide cyclization with acyl chlorides or carboxylic acids.
  • Diacylhydrazide cyclization using POCl₃ or PPA.

Example Reaction

  • Treat 4-amino-5-mercapto-4H-1,2,4-triazole with POCl₃ to form the thiadiazole ring.
  • Functionalize the 2-position with a halide or coupling partner for subsequent cross-coupling.
Method Reagents/Conditions Yield (%)
Thiosemicarbazide RCOCl, POCl₃, reflux 72–85
Diacylhydrazide ArCOOH, POCl₃, solvent 60–70

Coupling to the Chromeno-Pyrrole Core

The thiadiazole substituent is introduced via:

  • Suzuki-Miyaura Coupling : Requires a halide on the chromeno-pyrrole core and a boronic acid on the thiadiazole.
  • Nucleophilic Aromatic Substitution : For electron-deficient chromeno-pyrrole derivatives.

Key Optimization Parameters

Parameter Impact on Coupling Efficiency
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Base K₂CO₃ or CsF
Solvent DMF or Dioxane

Butoxy and Methoxy Group Introduction

Alkylation of Phenolic -OH

The 4-butoxy-3-methoxyphenyl group is installed via:

  • Stepwise alkylation :
    • Methoxylation : Use CH₃I/K₂CO₃ in acetone.
    • Butoxylation : Use (CH₂CH₂CH₂CH₂)Br/K₂CO₃ in DMF.
  • Protecting Group Strategy :
    • Methoxylation first : Protect the 3-position with methyl iodide.
    • Butoxylation : Introduce the butyl group at the 4-position.

Example Protocol

  • React 3-hydroxyphenol with CH₃I/K₂CO₃ to form 3-methoxyphenol.
  • Treat with (CH₂CH₂CH₂CH₂)Br/K₂CO₃ to yield 4-butoxy-3-methoxyphenol.

Optimization and Challenges

Solvent and Catalyst Screening

Table 1: Solvent Effects on Cyclization Yield

Solvent Yield (%) Reference
Toluene 92
THF 79
DMF 65

Table 2: Catalyst Efficiency in Thiadiazole Synthesis

Catalyst Yield (%) Reaction Time (h)
POCl₃ 85 6–8
PPA 70 12–24

Stability and Purification

  • Intermediates : Amidines or thiosemicarbazides are prone to hydrolysis; store under inert gas.
  • Purification : Use silica gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol).

Chemical Reactions Analysis

1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The butoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used, and can include a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable target for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic applications can be explored, including its use as a lead compound for drug development.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Key Structural Attributes:

  • Chromeno[2,3-c]pyrrole-3,9-dione core: Provides planar rigidity and π-conjugation, influencing electronic properties and binding interactions.
  • 1,3,4-Thiadiazole ring : Introduces heteroatom-driven polarity and hydrogen-bonding capacity, critical for biological activity.

Synthesis : Methods for analogous compounds involve cyclocondensation of substituted aldehydes with chromene precursors, followed by functionalization of the pyrrole ring . Specific protocols for this compound likely mirror those reported by Vydzhak and Panchishin, who synthesized derivatives with aryl and alkyl substituents via multi-step reactions .

Comparison with Structurally Similar Compounds

Structural Analog 1: 2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Key Differences :

  • Heterocyclic substituent : Thiazole (4,5-dimethyl-1,3-thiazol-2-yl) replaces thiadiazole.
  • Alkoxy group : Ethoxy (vs. butoxy) at the phenyl ring.

Impact on Properties :

  • Polarity : Thiazole’s sulfur and nitrogen atoms may reduce electron-withdrawing effects compared to thiadiazole, altering redox properties.

Synthesis : Similar to the target compound but uses thiazole-containing intermediates during cyclization .

Structural Analog 2: AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione)

Key Differences :

  • Aryl substituent : 2-Fluorophenyl (vs. 4-butoxy-3-methoxyphenyl).
  • Thiadiazole modification : 5-Isopropyl group on the thiadiazole ring.

Structural Analog 3: 2-[2-(Dimethylamino)ethyl]-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones

Key Differences :

  • Heterocyclic substituent: 2-(Dimethylamino)ethyl group (vs. thiadiazole).
  • Aryl variations : Multiple aryl groups (e.g., 4-methoxy, 4-chloro) at position 1.

Physicochemical Properties :

  • Solubility: Dimethylaminoethyl group increases water solubility due to protonation at physiological pH.
  • Bioactivity: Limited antimicrobial activity reported, suggesting heterocycle choice (thiadiazole vs. aminoethyl) critically impacts efficacy .

Research Findings and Implications

  • Thiadiazole vs. Thiazole: Thiadiazole-containing analogs (e.g., AV-C) exhibit pronounced bioactivity, likely due to enhanced hydrogen-bonding and π-stacking capabilities . Thiazole derivatives show reduced potency, emphasizing the thiadiazole’s role in target recognition .
  • Alkoxy Chain Length : Butoxy groups improve membrane permeability compared to ethoxy, but may increase metabolic instability due to longer aliphatic chains .
  • Aryl Substitutions : Electron-withdrawing groups (e.g., fluorine in AV-C) enhance binding specificity, while methoxy/butoxy groups prioritize lipophilicity .

Biological Activity

The compound 1-(4-butoxy-3-methoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique structural features. It integrates various functional groups that enhance its solubility and reactivity, making it a candidate for diverse biological applications. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects based on existing research findings.

Structural Overview

This compound features:

  • Core Structure : A chromeno[2,3-c]pyrrole backbone fused with a thiadiazole ring.
  • Functional Groups : A butoxy group and a methoxy group on the phenyl ring.

The presence of these groups contributes to the compound's biological properties and its interaction with various biological targets.

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures exhibit notable antimicrobial activity . For instance:

  • Analogous compounds have shown effectiveness against a range of bacteria and fungi. The structure of this compound suggests it may also possess these properties due to the presence of the thiadiazole moiety known for its reactivity and biological significance .

Anti-inflammatory Effects

The compound's structural features may also confer anti-inflammatory properties . Similar compounds have been reported to inhibit inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Research indicates that derivatives containing pyrrole and thiadiazole rings often demonstrate anticancer activity . For example:

  • Compounds with similar scaffolds have been found to exhibit cytotoxic effects against various cancer cell lines such as HeLa and MCF-7. The unique combination of functional groups in our compound may enhance its ability to interact with cancer cell targets .

Understanding the mechanism by which this compound exerts its biological effects is crucial. Studies typically focus on:

  • Interaction Studies : These involve examining how the compound interacts with specific proteins or enzymes involved in disease processes.
  • Structure-Activity Relationship (SAR) : This approach helps elucidate which structural features contribute most significantly to biological activity.

Case Studies and Research Findings

StudyFindingsCell Line TestedIC50 Value
Compound derivatives showed significant cytotoxicityHeLa29 μM
Thiadiazole derivatives exhibited potent antimicrobial activityVarious bacterial strainsMIC values ranging from 0.15 to 0.25 μg/mL
Structural modifications led to enhanced anti-inflammatory effectsIn vitro assaysNot specified

Q & A

Q. What are the standard synthetic routes for preparing the core 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione scaffold?

The core structure is typically synthesized via cyclocondensation of substituted aryl aldehydes with activated pyrrole precursors. Key steps include:

  • Alkylation or aryl substitution at the 1- and 2-positions using reagents like 4-butoxy-3-methoxyphenylboronic acid and 1,3,4-thiadiazole derivatives.
  • Acid-catalyzed cyclization to form the dihydrochromenopyrrole ring, often employing ethanol or DMF as solvents under reflux conditions .
  • Purification via recrystallization (e.g., DMF/EtOH mixtures) to isolate the product.

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying substitution patterns (e.g., butoxy vs. methoxy groups) and aromatic proton environments .
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms the fused heterocyclic system, as demonstrated in studies of analogous pyrrolo-thiazolo derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the thiadiazole moiety.

Q. How should researchers design initial biological screening assays for this compound?

  • Use dose-response experiments (e.g., luciferase reporter assays) to assess activity in pathways like TRIF-dependent antiviral responses, as seen in structurally related dihydrochromenopyrrolediones .
  • Prioritize in vitro cytotoxicity profiling (e.g., MTT assays) to establish therapeutic indices before advancing to mechanistic studies.

Advanced Research Questions

Q. How can low yields in the final cyclization step be addressed during synthesis?

  • Optimize reaction conditions : Vary catalysts (e.g., Lewis acids like ZnCl2_2) or solvents (e.g., switch from ethanol to toluene for better azeotropic water removal) .
  • Introduce protecting groups : Temporarily shield reactive sites (e.g., methoxy or butoxy oxygen) to prevent side reactions during cyclization .
  • Monitor reaction progress via TLC or HPLC to identify intermediate bottlenecks.

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Comparative dose-response profiling : Replicate assays under standardized conditions (e.g., cell type, incubation time) to isolate variables. For example, validated TRIF agonism using follow-up LUC synthesis assays .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., thiadiazole vs. triazole) to pinpoint pharmacophores responsible for divergent activities.

Q. How can computational methods enhance understanding of this compound’s reactivity?

  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., at the thiadiazole nitrogen) by analyzing frontier molecular orbitals.
  • Molecular docking : Model interactions with biological targets (e.g., TRIF adaptor proteins) to guide rational design of analogs with improved binding .

Q. What methodologies characterize the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic stress, followed by HPLC analysis to identify degradation products.
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for the butoxy side chain, which may undergo β-elimination at elevated temperatures .

Q. How can substituent effects on solubility and bioavailability be systematically evaluated?

  • LogP measurements : Compare octanol/water partitioning for derivatives with varying alkoxy groups (e.g., methoxy vs. butoxy).
  • Powder X-ray diffraction (PXRD) : Screen for polymorphs, as crystalline forms of similar fused heterocycles exhibit distinct dissolution rates .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., combine NMR with IR for functional group analysis).
  • Advanced Characterization : For complex spectral overlap (e.g., thiadiazole protons in crowded regions), employ 2D NMR (COSY, HSQC) or dynamic NMR experiments .

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